9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
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Overview
Description
The compound 9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic molecule characterized by its unique structure, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxole structure, followed by the introduction of the furoquinoline moiety. Key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with methoxy-substituted aldehydes under acidic conditions.
Construction of the furoquinoline framework: This involves the condensation of the benzodioxole intermediate with appropriate quinoline derivatives, often using Lewis acids as catalysts.
Final cyclization and oxidation: The intermediate compounds are subjected to cyclization and oxidation reactions to form the final product. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the aromatic rings.
Scientific Research Applications
9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s multiple functional groups allow it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one: stands out due to its unique combination of fused rings and functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C20H13NO7 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one |
InChI |
InChI=1S/C20H13NO7/c1-23-15-2-9(3-16-19(15)28-8-27-16)17-10-4-13-14(26-7-25-13)5-11(10)21-12-6-24-20(22)18(12)17/h2-5H,6-8H2,1H3 |
InChI Key |
HEWWKJDFLUEWLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C4C(=NC5=CC6=C(C=C53)OCO6)COC4=O |
Origin of Product |
United States |
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